N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-valine
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Overview
Description
N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-valine is a complex organic compound with a unique structure that combines a chromen ring system with an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-valine typically involves multi-step organic reactions. The initial step often includes the formation of the chromen ring system through cyclization reactions. Subsequent steps involve the introduction of the valine moiety via amide bond formation. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the cyclization and coupling processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-valine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-valine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrochromen-6-yl)methyl]-L-alanine
- N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrochromen-6-yl)methyl]-L-leucine
Uniqueness
N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-valine is unique due to its specific combination of the chromen ring system and the valine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21NO5 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2S)-2-[(7-hydroxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-6-yl)methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H21NO5/c1-9(2)15(17(21)22)19-8-13-14(20)7-6-11-10-4-3-5-12(10)18(23)24-16(11)13/h6-7,9,15,19-20H,3-5,8H2,1-2H3,(H,21,22)/t15-/m0/s1 |
InChI Key |
IGYSUTYZXHVBIC-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O |
Origin of Product |
United States |
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